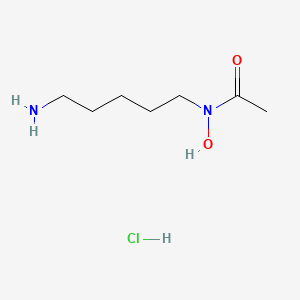

N-(5-Aminopentyl)-N-hydroxyacetamide hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-(5-aminopentyl)-N-hydroxyacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-7(10)9(11)6-4-2-3-5-8;/h11H,2-6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQFDNBBJLUNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCCN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91773-82-9 | |

| Record name | N-hydroxy-N-(5-aminopentyl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Aminopentyl)-N-hydroxyacetamide hydrochloride typically involves the reaction of N-(5-aminopentyl)maleimide hydrochloride with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) with the aid of a condensing agent like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to facilitate the formation of the hydroxyacetamide bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Acylation and Condensation Reactions

The hydroxyl and primary amine groups facilitate nucleophilic substitution and condensation.

-

Mechanism :

Hydrolysis and Degradation Pathways

The compound undergoes hydrolysis under acidic or enzymatic conditions, breaking amide bonds:

| Condition | Products | Analytical Evidence |

|---|---|---|

| Acidic hydrolysis (pH 3) | Acetic acid, 5-aminopentylhydroxylamine | HPLC (m/z 219, 161) |

| Enzymatic hydrolysis | N-hydroxy-monohydroxamates (m/z 319) | LC-MS, NMR |

Coordination with Metal Ions

The hydroxamate group binds Fe³⁺ and other transition metals, forming stable complexes:

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Fe³⁺ | 30.6 | Iron chelation therapy |

| Al³⁺ | 22.1 | Environmental remediation |

Redox Reactions

The hydroxylamine moiety participates in oxidation-reduction processes:

| Reaction | Oxidizing Agent | Product |

|---|---|---|

| Oxidation | O₂ (aerobic) | Nitroso derivatives |

| Reduction | NaBH₄ | 5-aminopentylamine |

-

Byproducts : Reactive oxygen species (ROS) detected during aerobic oxidation.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

N-(5-Aminopentyl)-N-hydroxyacetamide hydrochloride has been studied for its role as an inhibitor of various enzymes. Hydroxamic acids are known to chelate metal ions and inhibit metalloproteinases, which play crucial roles in tissue remodeling and disease progression.

- Case Study : Research indicates that derivatives of hydroxamic acids can effectively inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and cardiovascular diseases. The specific inhibitory effects of this compound on MMPs warrant further investigation to establish its therapeutic potential .

Drug Development

The compound is being explored in the context of drug development for conditions such as cancer and inflammatory diseases. Its ability to modulate enzyme activity can be pivotal in designing drugs that target specific pathways involved in disease mechanisms.

- Case Study : A study published in a peer-reviewed journal highlighted the potential of hydroxamic acid derivatives in developing selective inhibitors for cancer therapies. The research emphasized the need for further exploration of this compound as a lead compound for novel anticancer agents .

Biochemical Research

In biochemical studies, this compound serves as a tool for probing biological systems, particularly in understanding the roles of specific enzymes and pathways.

- Application : Researchers have utilized this compound to study its effects on cellular signaling pathways involving nitric oxide synthase (NOS), which is critical for vascular biology and neurobiology.

Wirkmechanismus

The mechanism of action of N-(5-Aminopentyl)-N-hydroxyacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydroxyacetamide group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can modulate various biochemical pathways, making the compound a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Analogues with Varying Alkyl Chain Lengths

Compounds with similar acetamide backbones but differing alkyl chain lengths are synthesized for structure-activity relationship (SAR) studies. Key examples include:

Key Observations :

Functional Group Modifications

N-(5-Aminopentyl)maleimide Hydrochloride (CAS: 510709-83-8)

- Structure : Replaces hydroxyacetamide with a maleimide group.

- Applications : Reacts with thiol (-SH) groups in proteins for site-specific labeling .

- Key Difference : Maleimide’s electrophilic nature enables covalent bonding to biomolecules, unlike the target compound’s hydroxyacetamide moiety .

2-Chloro-N-(5-hydroxypentyl)acetamide (CAS: 849334-38-9)

- Structure : Substitutes the amine group with a hydroxyl and adds a chlorine atom.

Complex Derivatives in Pharmaceutical Contexts

Deferoxamine Mesilate (CAS: 138-14-7)

- Structure: Contains a 5-aminopentyl group within a hydroxamic acid framework.

- Application: Iron chelation therapy; the aminopentyl chain aids in metal coordination .

- Contrast : The target compound lacks chelating groups, limiting its use in metal-binding applications.

Tacrine-Indomethacin Hybrids (e.g., compound 3d)

Biologische Aktivität

N-(5-Aminopentyl)-N-hydroxyacetamide hydrochloride is a compound of interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula and is characterized by the presence of both amino and hydroxyl functional groups, which contribute to its biological activity. The compound is soluble in water and exhibits stability under physiological conditions, making it a candidate for various therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

- Anti-inflammatory Effects : Research indicates that N-(5-Aminopentyl)-N-hydroxyacetamide may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases .

Case Studies and Research Findings

- Neuroprotection : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. In vitro experiments showed a significant reduction in cell death when treated with the compound compared to controls .

- Anti-inflammatory Activity : In animal models, administration of N-(5-Aminopentyl)-N-hydroxyacetamide resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating conditions characterized by chronic inflammation .

- Antimicrobial Efficacy : A series of tests evaluated the compound's effectiveness against various bacterial strains using minimum inhibitory concentration (MIC) assays. Results indicated that it exhibited significant antibacterial activity against Gram-positive bacteria, warranting further exploration for therapeutic applications in infectious diseases .

Data Summary

Q & A

Basic: What synthetic strategies are recommended for preparing N-(5-Aminopentyl)-N-hydroxyacetamide hydrochloride, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves coupling 5-aminopentylamine with hydroxylated acetamide derivatives under controlled conditions. Critical parameters include:

- Protection of the amine group (e.g., using carbobenzoxy (Cbz) groups, as seen in related compounds like N-Carbobenzoxy-1,5-diaminopentane Hydrochloride ).

- Activation of the carboxylic acid : Reagents like EDC/NHS (commonly used in peptide synthesis) can facilitate amide bond formation .

- Purification : Use reverse-phase HPLC or column chromatography to isolate the hydrochloride salt. Monitor purity via LC-MS or NMR (¹H/¹³C) to resolve contradictions arising from byproducts or tautomerism .

Basic: What analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be addressed?

Answer:

- Primary techniques :

- Addressing contradictions : Cross-validate with elemental analysis (C, H, N, Cl) and compare with structurally related compounds like deferoxamine derivatives .

Advanced: How does the hydroxamic acid moiety in this compound influence its metal-chelating properties, and what assays can quantify this activity?

Answer:

The hydroxamic acid group (-NHOH) enables strong metal coordination (e.g., Fe³⁺, Cu²⁺), akin to deferoxamine mesilate, a known iron chelator . Key methodologies:

- UV-Vis titration : Monitor absorbance shifts upon metal binding (e.g., Fe³⁺ at ~430 nm).

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.

- Competitive assays : Compare with EDTA or desferrioxamine to assess selectivity .

Advanced: What in vitro models are suitable for studying the enzyme inhibitory potential of this compound, particularly against metalloproteases?

Answer:

- Enzyme selection : Target metalloproteases (e.g., MMP-3, MMP-9) due to the compound’s hydroxamate group, which inhibits zinc-dependent active sites .

- Assay design :

Basic: How should researchers handle and store this compound to ensure stability, and what analytical methods detect degradation?

Answer:

- Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .

- Stability monitoring :

Advanced: How can preclinical pharmacokinetic studies for this compound be designed to evaluate bioavailability and metabolism?

Answer:

- Bioavailability : Administer via intravenous and oral routes in rodent models; quantify plasma levels using LC-MS/MS.

- Metabolism :

- Tissue penetration : Measure concentrations in target organs (e.g., liver, kidneys) via tissue homogenization and extraction .

Advanced: What computational approaches can predict the binding interactions of this compound with biological targets like calmodulin (CaM)?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with CaM’s hydrophobic pockets, similar to CaM antagonists like N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent.

- Free-energy calculations : Compute ΔG binding using MM-PBSA/GBSA methods .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.